季戊四醇二溴化物β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

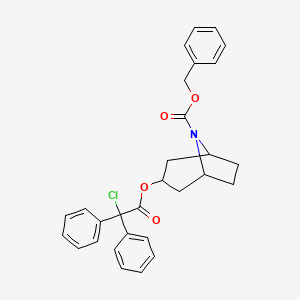

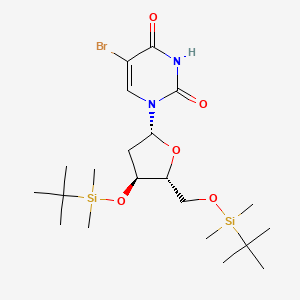

Pentaerythritol and its derivatives are synthesized through various chemical reactions, with a focus on esterification and modification processes to introduce bromide and glucuronide groups. For example, pentaerythritol tetramethylacrylate is synthesized by direct esterification, suggesting a pathway that might be adapted for the synthesis of Pentaerythritol Dibromide beta-D-Glucuronide by incorporating bromide and glucuronide moieties into the pentaerythritol framework (Wang Bing, 2007).

Molecular Structure Analysis

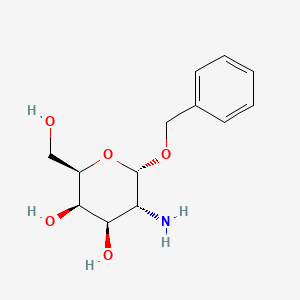

The molecular structure of pentaerythritol-based compounds features a central neopentane core with functional groups attached to the terminal carbons. This structural versatility allows for the incorporation of diverse chemical groups, facilitating the synthesis of compounds like Pentaerythritol Dibromide beta-D-Glucuronide. The structure-activity relationship studies, such as those on heparin derivatives, provide a foundation for understanding how specific structural modifications, like the addition of glucuronide groups, can influence the biological activity and interactions of these molecules (J. Choay et al., 1983).

Chemical Reactions and Properties

Pentaerythritol derivatives undergo a variety of chemical reactions, including esterification and nitration, to modify their chemical properties for specific applications. For instance, the synthesis of pentaerythritol tetranitrate and its metabolites indicates the compound's reactivity and potential for further chemical modification (M. Crew et al., 1975). This reactivity could extend to the synthesis and functionalization of Pentaerythritol Dibromide beta-D-Glucuronide.

Physical Properties Analysis

The physical properties of pentaerythritol derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of the substituent groups. Although specific data on Pentaerythritol Dibromide beta-D-Glucuronide are not available, the physical properties of related compounds can provide insights into its behavior in different environments.

Chemical Properties Analysis

The chemical properties of pentaerythritol derivatives, including their stability, reactivity, and interaction with biological molecules, are determined by their functional groups. The synthesis and characterization of various pentaerythritol derivatives highlight the compound's versatility and potential for creating a wide range of biologically active molecules (Stephen Hanessian et al., 1996).

科学研究应用

分离和生物转化:

- 季戊四醇硝酸酯及其葡萄糖醛酸苷已被从水解产物中分离出来,并对其在大鼠中的生物转化进行了研究。这些研究有助于了解这些化合物的代谢途径和潜在的治疗应用 (莱因韦伯等人,1974 年)。

胆汁排泄:

- 关于季戊四醇三硝酸酯在大鼠中的胆汁排泄的研究突出了肠肝循环在其延长作用中的作用。这对于了解这些化合物如何在体内处理至关重要 (克鲁等人,1971 年)。

血浆存在和代谢:

- 研究发现大鼠血浆中存在完整的季戊四醇四硝酸酯及其代谢物,提供了对血浆半衰期及其对临床使用影响的见解 (克鲁等人,1975 年)。

合成和结构表征:

- 源自季戊四醇的相关化合物(例如 1,3-二溴-2,2-双(溴甲基)丙烷)的合成和结构表征已被探索。这些研究有助于开发有效的生产方法并了解其结构特性 (陈百光,2013 年)。

治疗应用:

- 研究还探讨了季戊四醇四硝酸酯的治疗应用,例如其降低血压的潜力及其对胎盘灌注的影响 (吴等人,2015 年)。

代谢途径:

- 关于季戊四醇三硝酸酯在人和动物中的代谢的研究提供了有关其吸收、排泄和转化为代谢物的重要信息,为治疗用途和毒性风险评估提供信息 (迪卡洛等人,1977 年)。

脱硝和葡萄糖醛酸化:

- 大鼠肝细胞溶胶对未结合和结合的季戊四醇硝酸酯脱硝的研究提供了对其代谢中涉及的酶促过程的见解 (梅尔加等人,1974 年)。

血管反应性和超氧化物产生:

- 季戊四醇四硝酸酯对兔子血管反应性和超氧化物产生的非间歇性治疗的影响已被研究,揭示了其在动脉粥样硬化等疾病中的潜在血管保护活性 (科伊达等人,1998 年)。

改进的合成方法:

- 已经开发出相关化合物(例如季戊四醇四胺)的改进合成方法,突出了这些化合物的生产效率和纯度的进步 (邵云,2002 年)。

脂质 A 模拟物:

- 已经合成了源自季戊四醇的新型脂质 A 模拟物,展示了它们的生物活性和在免疫刺激佐剂中的潜在应用 (蒋等人,2002 年)。

属性

IUPAC Name |

(3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFPAHSMEUXVKF-GBKANQOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)(CBr)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Br2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentaerythritol Dibromide beta-D-Glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)